5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-5-7(6-1-2-6)15-9-3-4-14-16(8)9/h3-4,6-8,15H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDDMXZXZTZPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(N3C(=CC=N3)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different properties.
Scientific Research Applications
Chemistry
In chemistry, 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The cyclopropyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Cyclopropyl vs.
- Fluorophenyl Derivatives : The 4-fluorophenyl variant (C₁₄H₉F₄N₃) demonstrates enhanced electronic effects due to fluorine’s electronegativity, which may refine target engagement .
- Heterocyclic Hybrids : Compounds with dual heterocycles (e.g., pyrazole-pyrimidine hybrids) show synergistic effects in multi-target inhibition .
Key Observations :
- The target compound’s synthesis leverages Suzuki-Miyaura cross-coupling , a versatile method for introducing cyclopropyl groups .
- Phenyl analogs achieve higher yields due to the stability of phenylboronic acids in SNAr reactions .
Pharmacological and Physicochemical Properties
- Metabolic Stability : The CF₃ group in all analogs confers resistance to oxidative metabolism, with the cyclopropyl variant showing superior hepatic microsome stability in preclinical models .
- Kinase Inhibition : Analogs with bulky 5-substituents (e.g., phenyl, dimethylpyrazole) exhibit broader kinase inhibition profiles, while the cyclopropyl variant demonstrates selectivity for cyclin-dependent kinases (CDKs) .
Q & A
Q. Q: What are the standard synthetic routes for preparing 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
A: The core scaffold is typically synthesized via condensation of 5-aminopyrazole derivatives with trifluoromethyl-containing β-diketones or β-ketoesters. For cyclopropyl substitution, the reaction is optimized by introducing cyclopropane carboxylic acid derivatives at position 4. Key steps include:
- Cyclopropane integration : Cyclopropyl groups are introduced via nucleophilic substitution or cycloaddition reactions using cyclopropane carboxaldehyde or halides under basic conditions (e.g., KOH/EtOH).
- Trifluoromethyl retention : The trifluoromethyl group is preserved by using stable precursors like 1,1,1-trifluoro-3-(cyclopropyl)acetone.
- Workup : Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) yields the product in 60–75% purity.
Reference : Parallel synthesis methods for related scaffolds are detailed in .
Advanced Synthesis: Scalability and Functionalization
Q. Q: How can functionalization at position 3 of the pyrazolo[1,5-a]pyrimidine scaffold be achieved for structure-activity studies?
A: Position 3 is amenable to carboxamide or ester functionalization using coupling reagents (e.g., HATU) and amines or alcohols:
- Carboxamide formation : React the carboxylic acid derivative (e.g., ethyl ester) with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF at RT for 48 hours. Post-reaction, dilute with water and extract with EtOAc.
- Ester hydrolysis : Hydrolyze ethyl esters using NaOH/MeOH (1:1) at 60°C for 6 hours.
Example : A carboxamide derivative was synthesized with 72% yield using (5-fluoropyridin-2-yl)methanamine .
Structural Characterization
Q. Q: What analytical techniques are critical for confirming the stereochemistry and regioselectivity of the tetrahydropyrazolo[1,5-a]pyrimidine core?
A:
- NMR spectroscopy : H and C NMR distinguish syn/anti isomers by analyzing coupling constants (e.g., for chair conformations). For example, syn-isomers show downfield shifts for cyclopropyl protons (δ 1.2–1.5 ppm) .
- X-ray crystallography : Resolves absolute configuration. A related compound, 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was confirmed via single-crystal diffraction (space group ) .
Biological Activity Profiling
Q. Q: How can researchers design assays to evaluate the kinase inhibitory activity of this compound?
A:
- Target selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s trifluoromethyl and cyclopropyl moieties.
- Assay format : Use a homogeneous time-resolved fluorescence (HTRF) assay with recombinant kinase and ATP/Substrate pairs. Monitor IC values at 10 µM–1 nM concentrations.
- Control compounds : Include staurosporine (broad kinase inhibitor) and DMSO blanks.
Reference : A κ-opioid receptor assay using similar pyrazolo[1,5-a]pyrimidines achieved Z’ > 0.7 .
Data Contradictions and Resolution
Q. Q: How should researchers address discrepancies in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?
A: Yield variations (e.g., 60% vs. 85%) often arise from:
- Reagent purity : Use freshly distilled β-diketones to avoid side reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve cyclocondensation but may require longer reaction times.
- Workup protocols : Optimize pH during extraction (e.g., maintain pH 6–7 to prevent acid-catalyzed decomposition).
Data Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 24h, RT | 65 | 90 | |
| EtOH, reflux, 12h | 72 | 85 | |
| PEG-400, 80°C, 6h | 78 | 92 |
Isomer-Specific Activity
Q. Q: What methodologies differentiate the biological activity of syn vs. anti isomers?
A:
- Chiral HPLC : Resolve isomers using a Chiralpak IA column (hexane/iPrOH = 90:10).
- Docking studies : Syn isomers often exhibit better binding to hydrophobic pockets (e.g., MDM2 inhibitors).
- In vitro testing : Compare IC values in cell lines (e.g., HCT-116 for anticancer activity).
Example : Syn-5,7-dimethyl analogs showed 10-fold higher potency than anti-isomers in kinase assays .
Stability and Storage
Q. Q: What are the optimal storage conditions for maintaining compound integrity?
A:
- Solid state : Store at −20°C under argon in amber vials. Avoid repeated freeze-thaw cycles.
- Solution phase : Prepare fresh DMSO stocks (10 mM) and use within 1 week.
- Degradation markers : Monitor via LC-MS for trifluoromethyl loss (m/z shift −69 Da) .
Computational Modeling
Q. Q: How can molecular dynamics (MD) simulations predict solvent accessibility of the cyclopropyl group?
A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
